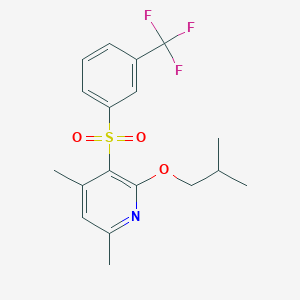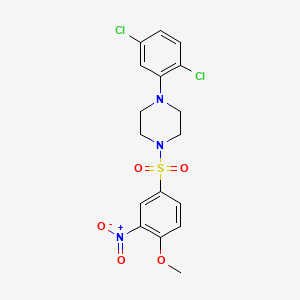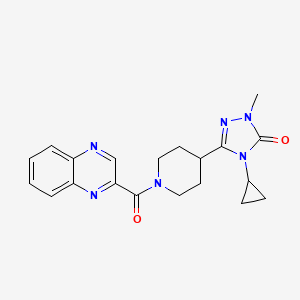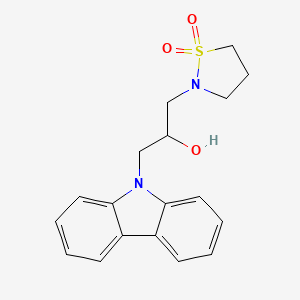
1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27ClN6O3 and its molecular weight is 494.98. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihistaminic and Antiasthmatic Applications
Research has indicated that derivatives similar to the specified compound show promising antihistaminic and antiasthmatic activities. For instance, some derivatives have demonstrated good inhibition of histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats, suggesting their potential as antihistaminic agents (Pascal et al., 1985). Furthermore, xanthene derivatives, sharing a structural resemblance, have been synthesized and shown significant antiasthmatic activity, underscoring their vasodilatory capabilities and phosphodiesterase 3 inhibitory effects, which are crucial for developing anti-asthmatic agents (Bhatia et al., 2016).
Fluorescent Probing for 5-HT1A Receptors
Long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized and evaluated for their ability to visualize 5-HT1A receptors overexpressed in cells. These compounds have shown high receptor affinity and excellent fluorescence properties, presenting a novel approach for receptor visualization (Lacivita et al., 2009).
Cardiovascular Research
Derivatives of the given compound have been synthesized and tested for their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive effects. Some compounds displayed strong prophylactic antiarrhythmic activity and moderate hypotensive activity, offering insights into the development of new cardiovascular medications (Chłoń-Rzepa et al., 2004).
Analgesic and Anti-inflammatory Properties
Novel derivatives have been synthesized and shown potent analgesic and anti-inflammatory activities, highlighting their potential as new therapeutic agents in pain management and inflammation treatment (Zygmunt et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 2-chlorobenzylamine and 3,7-dimethylxanthine. The second intermediate is 4-(4-methoxyphenyl)piperazine, which is synthesized from 4-nitroaniline and 4-methoxybenzaldehyde. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "3,7-dimethylxanthine", "4-nitroaniline", "4-methoxybenzaldehyde", "Peptide coupling reagents" ], "Reaction": [ "Synthesis of 1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione:", "- 2-chlorobenzylamine is reacted with 3,7-dimethylxanthine in the presence of a suitable solvent and base to form the first intermediate.", "Synthesis of 4-(4-methoxyphenyl)piperazine:", "- 4-nitroaniline is reduced to 4-aminophenyl using a suitable reducing agent.", "- 4-aminophenyl is reacted with 4-methoxybenzaldehyde in the presence of a suitable solvent and acid catalyst to form the second intermediate.", "Coupling of the two intermediates:", "- The two intermediates are coupled using standard peptide coupling reagents, such as HATU or EDC, in the presence of a suitable base and solvent to form the final product." ] } | |
CAS RN |
923244-35-3 |
Molecular Formula |
C25H27ClN6O3 |
Molecular Weight |
494.98 |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H27ClN6O3/c1-28-21-22(29(2)25(34)32(23(21)33)16-17-6-4-5-7-20(17)26)27-24(28)31-14-12-30(13-15-31)18-8-10-19(35-3)11-9-18/h4-11H,12-16H2,1-3H3 |
InChI Key |
BZXRBCNFFMRSDA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)N(C2=O)CC5=CC=CC=C5Cl)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2871512.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2871514.png)
![N~4~-(4-methoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2871515.png)

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)

![2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871523.png)
![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)
![2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2871525.png)

![3,4,5-Triethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2871528.png)
![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)
